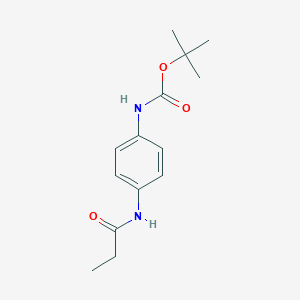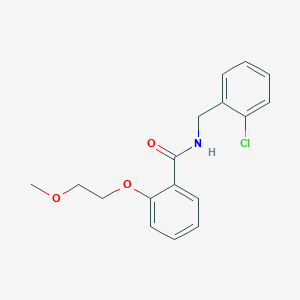![molecular formula C21H17FN2O2 B267342 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267342.png)
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide, also known as FABP inhibitor BMS309403, is a small molecule inhibitor that targets the fatty acid binding protein (FABP) family. FABPs are involved in the transport and metabolism of fatty acids in cells, and their inhibition has potential therapeutic applications in metabolic diseases such as diabetes and obesity.
Mecanismo De Acción
BMS309403 binds to the fatty acid binding pocket of 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, preventing the transport of fatty acids to their target enzymes. This leads to a reduction in lipid accumulation and improved metabolic function in cells.
Biochemical and Physiological Effects:
In vitro studies have shown that BMS309403 can improve insulin sensitivity and reduce inflammation in adipocytes. In animal models of obesity and diabetes, BMS309403 has been shown to improve glucose tolerance, reduce body weight, and decrease hepatic lipid accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMS309403 in lab experiments is its specificity for 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation is that BMS309403 has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on BMS309403 could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, studies could investigate the potential of BMS309403 in other metabolic diseases, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, research could explore the use of BMS309403 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of BMS309403 involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylbenzamide in the presence of a base to yield BMS309403.
Aplicaciones Científicas De Investigación
BMS309403 has been extensively studied in preclinical models of metabolic diseases, including diabetes and obesity. In vitro studies have shown that BMS309403 can inhibit 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which are highly expressed in adipose tissue and liver, respectively. Inhibition of these proteins has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in cells.
Propiedades
Nombre del producto |
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
|---|---|
Fórmula molecular |
C21H17FN2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H17FN2O2/c1-24(19-5-3-2-4-6-19)21(26)16-9-13-18(14-10-16)23-20(25)15-7-11-17(22)12-8-15/h2-14H,1H3,(H,23,25) |
Clave InChI |
XDIBLBYNKXQGIO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)
![2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267261.png)
![N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267265.png)
![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267268.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)
![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
![2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)
![3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267278.png)

![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)
![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)
![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)
